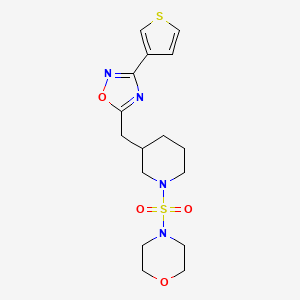
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as 2-(thiophen-2-yl)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-one, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a synthetic cannabinoid that has been studied for its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
The mechanism of action of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound acts as a partial agonist of the CB1 receptor, which is primarily found in the central nervous system, and the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate various physiological processes, including appetite, mood, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, limitations of this compound include its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent analogs of this compound for use in medicinal chemistry. Another area of interest is the investigation of the effects of this compound on various physiological processes, including immune function and metabolism. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in various fields. This compound has been studied for its effects on the endocannabinoid system, and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its analogs.
Méthodes De Synthèse
The synthesis of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves the reaction of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamidethiophenecarboxylic acid with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenethylamine to yield the final product.
Applications De Recherche Scientifique
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJGAUINJHDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
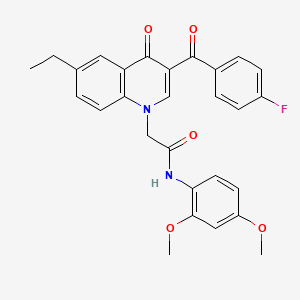


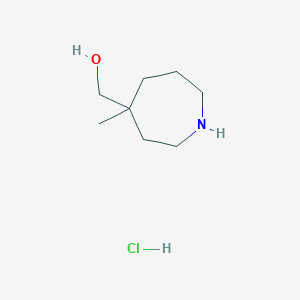
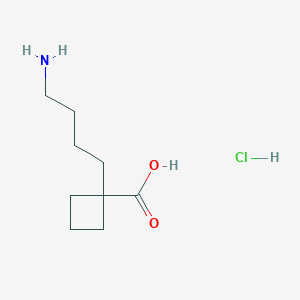
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
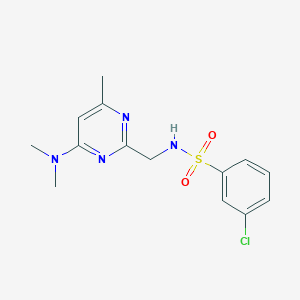
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2939986.png)

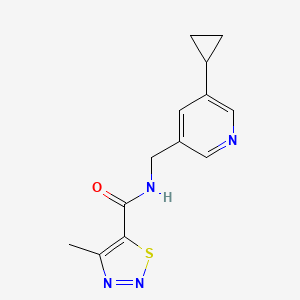
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide](/img/structure/B2939991.png)
